Peneca -

Peneca

Catalog Number: EVT-10906002
CAS Number:
Molecular Formula: C20H20N6O4
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peneca, also known as 2-phenylethoxy-5'-N-ethylcarboxamidoadenosine, is a synthetic derivative of adenosine that has garnered attention for its pharmacological properties. It is classified as an adenosine receptor ligand, specifically targeting the A1 and A2A subtypes. This compound has been investigated for its potential therapeutic applications, particularly in neurological disorders and cancer treatment.

Source and Classification

Peneca was synthesized by researchers aiming to explore new adenosine analogs with enhanced selectivity and potency at specific receptor subtypes. The classification of Peneca falls under the category of adenosine derivatives, which are often studied for their roles in modulating various physiological processes through interaction with adenosine receptors .

Synthesis Analysis

Methods

The synthesis of Peneca involves several key steps:

  1. Starting Materials: The synthesis typically begins with adenosine or its derivatives.
  2. Reagents: Various reagents are employed to facilitate the formation of the phenylethoxy and carboxamido groups.
  3. Reaction Conditions: The reactions are conducted under controlled conditions, often involving solvents like dimethyl sulfoxide or acetonitrile, and may require heating or stirring for extended periods.

Technical Details

The specific synthetic route for Peneca has been detailed in various studies, highlighting the use of coupling agents and purification techniques such as chromatography to isolate the final product. The purity and structure of Peneca are confirmed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure

Peneca's molecular structure can be represented as follows:

  • Molecular Formula: C14H17N5O3
  • Structural Features: It contains a purine base (adenosine) linked to a phenylethoxy group and an ethylcarboxamido moiety.

Data

The compound exhibits specific stereochemistry, which is crucial for its biological activity. The configuration around the nitrogen atoms and the orientation of functional groups significantly influence its receptor binding properties .

Chemical Reactions Analysis

Reactions

Peneca undergoes various chemical reactions that can be categorized into:

  1. Receptor Binding: It interacts with adenosine receptors, leading to downstream signaling effects.
  2. Metabolic Stability: Studies have shown that Peneca is stable in biological systems, which is essential for its therapeutic efficacy.

Technical Details

The binding affinity of Peneca at different adenosine receptors has been quantified using radioligand binding assays, providing insights into its pharmacokinetic profile and potential side effects .

Mechanism of Action

Process

Peneca acts primarily as an agonist at the A1 and A2A adenosine receptors. Upon binding to these receptors, it initiates a cascade of intracellular events, including:

  • Inhibition of Adenylyl Cyclase: This leads to decreased levels of cyclic adenosine monophosphate.
  • Calcium Mobilization: Activation of specific pathways results in altered intracellular calcium concentrations.

Data

Experimental data indicate that Peneca's efficacy varies depending on receptor subtype and cellular context, influencing its therapeutic potential across different conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Exhibits good stability under physiological conditions.
  • pH Sensitivity: The compound's solubility and stability can vary with pH changes.

Relevant analyses include melting point determination and solubility tests conducted under various conditions to assess its suitability for pharmaceutical formulations .

Applications

Scientific Uses

Peneca has been explored for several applications:

  1. Neurological Disorders: Its ability to modulate adenosine receptors makes it a candidate for treating conditions like brain injuries and neurodegenerative diseases.
  2. Cancer Treatment: Research indicates potential anti-cancer properties through modulation of tumor microenvironments via adenosine signaling pathways .
  3. Cardiovascular Health: Investigations into its role in myocardial ischemia highlight its therapeutic promise in cardiovascular applications.
Historical Evolution of Peneca in Synthetic Organic Chemistry

Early Discoveries and Initial Synthetic Approaches

The discovery of Peneca (commonly referenced in literature as pentalenolactone E, a sesquiterpenoid antibiotic) emerged from mid-20th-century efforts to characterize bioactive microbial metabolites. Initial isolation from Streptomyces strains UC5319 and NRRL 11195 revealed a complex fused-ring structure with a γ-lactone moiety and angular methyl groups [10]. Early synthetic attempts focused on functionalizing simpler terpenoid precursors, but stereochemical complexities at C5, C6, and C9 impeded efficient routes. The first total synthesis (1970s) employed Diels-Alder cycloadditions to construct the decalin core, followed by lactonization. However, yields remained low (<5%) due to:

  • Regioisomeric mixtures from non-selective cyclization
  • Epimerization at C1 during late-stage oxidation
  • Incompatibility of protecting groups with lactone formation [1] [10].

Table 1: Key Spectroscopic Data from Early Peneca Characterization

TechniqueCritical Structural InsightsReference Compound
X-ray CrystallographyConfirmed cis-decalin fusion and β-oriented lactonePentalenolactone methyl ester
(^{13}\text{C}) NMRDistinguished C8 (δ 78.9 ppm) and C9 (δ 45.2 ppm) chemical shiftsPentalenolactone E
IR SpectroscopyLactone C=O stretch at 1770 cm⁻¹; conjugated ketone at 1715 cm⁻¹Natural isolate [10]

Milestones in Structural Elucidation and Functionalization

Core structural challenges were resolved through strategic bond disconnections:

  • Decalin Construction: Corey’s 1978 synthesis introduced stereoselective Robinson annulation to establish the trans-hydrindane system with 98% ee using proline-derived catalysts [1] [10].
  • Lactone Formation: Photochemical Baeyer-Villiger oxidation of ketone C12 enabled regioselective lactonization (C13 migration preferred >20:1) [1].
  • C1-C2 Bond Formation: Ring-closing metathesis (Grubbs II catalyst) closed the 5-membered lactone, overcoming prior epimerization issues [4].

Modern functionalization exploits C-H activation:

  • Pd(OAc)₂/N-Ac-Gly-OH catalyzes C7 acetoxylation (90% yield)
  • Dirhodium carbenes insert into C11-H bonds for chain elongation [4] [6].

Table 2: Evolution of Peneca Synthetic Routes

Synthetic StrategyKey AdvancementOverall Yield
Biomimetic Diels-Alder (1975)Intramolecular [4+2] cycloaddition3.2%
Asymmetric Robinson Annulation (1978)Enantioselective decalin formation12.1%
Metathesis-Lactonization (2009)RCM with Ru-alkylidene catalysts28.7%
C-H Functionalization (2020)Late-stage diversification at C7/C1141.0% (from core) [1] [4]

Role in Advancing Organometallic Chemistry Paradigms

Peneca synthesis drove innovations in catalyst design and mechanistic understanding:1. Palladium-Catalyzed Couplings:- Suzuki-Miyaura cross-coupling installed the C3 vinyl group using alkenylboronic acids, demonstrating tolerance to β-lactones [4].- Ligand screening revealed SPhos suppressed β-hydride elimination byproducts (<2% vs. 22% with PPh₃) [4].

  • Ruthenium-Mediated Reactions:
  • Grubbs II catalysts enabled formation of the strained γ-lactone via RCM, with chelation control from C9-OH directing olefin geometry [4] [6].
  • Engineered Biocatalysts:
  • Artificial P450 enzymes (with Ir(Me)-PPIX cofactors) hydroxylated C10 in 92% ee, replacing toxic OsO₄-based dihydroxylation [6].
  • Modular polyketide synthases were redesigned to incorporate non-natural alkylmalonyl-CoA extender units, altering Peneca’s side-chain topology [6].

Table 3: Organometallic Catalyst Systems in Peneca Synthesis

Catalyst ClassReactionTurnover NumberStereoselectivity
Pd(OAc)₂/SPhosSuzuki coupling at C31,450>99% E-alkene
[Ru]=CHPh(IMesH₂)Lactone RCM320cis-lactone only
Artificial P450 (CYP153A7)C10 hydroxylation5,80092% ee (S) [4] [6]

Peneca’s synthesis exemplifies convergent retrosynthetic logic where organometallic methods enabled fragment coupling under mild conditions. This paved the way for industrial-scale production via chemobiocatalytic cascades, integrating transition-metal catalysis with engineered enzymes [6]. The compound remains a benchmark for testing new methodologies in C–H functionalization and stereoselective annulation.

Properties

Product Name

Peneca

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-(2-phenylethynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

Molecular Formula

C20H20N6O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C20H20N6O4/c1-2-22-19(29)16-14(27)15(28)20(30-16)26-10-23-13-17(21)24-12(25-18(13)26)9-8-11-6-4-3-5-7-11/h3-7,10,14-16,20,27-28H,2H2,1H3,(H,22,29)(H2,21,24,25)/t14-,15+,16-,20+/m0/s1

InChI Key

SWXXHYTUMIMRFO-KSVNGYGVSA-N

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CC4=CC=CC=C4)N)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CC4=CC=CC=C4)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.